molecular formula C19H29NO5S B1323476 N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine CAS No. 89151-45-1

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine

Cat. No.: B1323476
CAS No.: 89151-45-1
M. Wt: 383.5 g/mol
InChI Key: HHUVXSXDFBEVET-UHFFFAOYSA-N
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Description

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine is a chemical compound with the molecular formula C19H29NO5S and a molecular weight of 383.502 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine typically involves the reaction of 4-piperidone with tert-butoxycarbonyl (Boc) anhydride to form N-Boc-4-piperidone. This intermediate is then reacted with 2-(4-toluenesulfonyloxy)ethyl bromide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the toluenesulfonyloxy group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the toluenesulfonyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-piperidone: A precursor in the synthesis of N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine.

    N-Boc-4-aminopiperidine: Another Boc-protected piperidine derivative used in organic synthesis.

    4-Toluenesulfonyl chloride: A reagent used to introduce the toluenesulfonyloxy group.

Uniqueness

This compound is unique due to its combination of the Boc-protected piperidine ring and the toluenesulfonyloxy group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5S/c1-15-5-7-17(8-6-15)26(22,23)24-14-11-16-9-12-20(13-10-16)18(21)25-19(2,3)4/h5-8,16H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUVXSXDFBEVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501008670
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89151-45-1
Record name tert-Butyl 4-{2-[(4-methylbenzene-1-sulfonyl)oxy]ethyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501008670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of N-Boc-4-piperidine-ethanol (5.0 g, 21.8 mmol) and Et3N (4.6 mL, 33.0 mmol) in dry DCM (10 mL) was added p-toluenesulfonyl chloride (6.25 g, 32.8 mmol) slowly. Upon addition, the reaction was warmed to room temperature and stirred for 20 h. The reaction mixture was washed with water (40 mL), 10% (wt/v) citric acid(aq) (40 mL), and saturated NaHCO3(aq) (40 mL). The DCM layer was dried with MgSO4, filtered and concentrated in vacuo to give a pale yellow oil, which was chromatographed to give the title compound (7.47 g, 89% yield) as a clear and colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

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